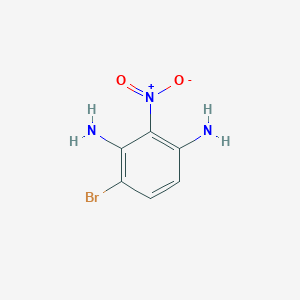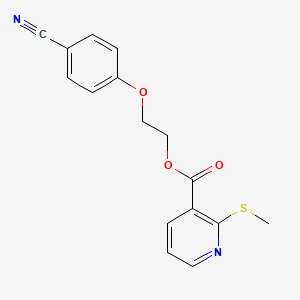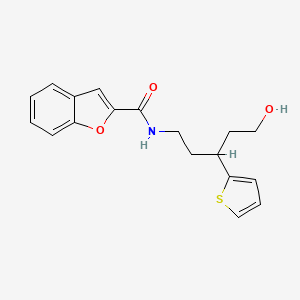![molecular formula C19H22N2O6 B2716352 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide CAS No. 1421499-85-5](/img/structure/B2716352.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a benzo[d][1,3]dioxol-5-ylmethyl group and a 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl group linked by an oxalamide moiety. Benzo[d][1,3]dioxol-5-ylmethyl is a common moiety in many bioactive compounds and drugs due to its aromatic nature and ability to participate in various chemical reactions . The 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl group is a furan derivative, which is a heterocyclic compound with a five-membered ring structure containing oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzo[d][1,3]dioxol-5-ylmethyl group is a planar aromatic system, while the 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl group is a five-membered heterocyclic system . The oxalamide linkage could potentially introduce some conformational flexibility into the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The benzo[d][1,3]dioxol-5-ylmethyl group could potentially undergo electrophilic aromatic substitution reactions, while the 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl group could potentially undergo reactions at the furan ring or at the hydroxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic and heterocyclic rings could potentially increase its lipophilicity, while the oxalamide linkage could potentially form hydrogen bonds, influencing its solubility .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Amide Formation and Decarboxylative Condensation : Research on amide formation through decarboxylative condensation processes involving hydroxylamines and α-ketoacids provides foundational knowledge on synthesizing complex amides (Ju et al., 2011). Understanding these processes is crucial for the synthesis of specific compounds like the one , as they detail the formation of amide bonds, a key feature in the compound’s structure.
Metal-free Synthesis of Aryloxyamines : The research on the metal-free synthesis of N-aryloxyimides and aryloxyamines from diaryliodonium salts opens avenues for the creation of building blocks necessary for crafting complex molecules (Ghosh & Olofsson, 2014). This methodology might be applicable in synthesizing parts of the molecule , particularly in forming parts of its complex structure without the need for metal catalysts.
Potential Applications in Material Science
Photocatalytic CO2 Reduction : Research on the use of N,N-dimethylacetamide in photocatalytic CO2 reduction highlights the potential of certain compounds in environmental applications (Kuramochi et al., 2014). While not directly related to the compound , this study showcases how complex molecules can play a role in catalysis and environmental chemistry, suggesting potential research directions for exploring the applications of novel compounds.
Mecanismo De Acción
Target of action
Compounds containing a benzo[d][1,3]dioxol-5-ylmethyl group, such as this one, are often involved in interactions with proteins or enzymes in the body . The exact target would depend on the specific structure of the compound and the biological context in which it is used.
Mode of action
The mode of action of such compounds typically involves binding to their target protein or enzyme, which can lead to a change in the target’s activity . This can result in a variety of downstream effects, depending on the role of the target in cellular processes.
Biochemical pathways
The affected pathways would depend on the specific target of the compound. For example, if the target is an enzyme involved in a particular metabolic pathway, then the activity of that pathway could be increased or decreased as a result of the compound’s action .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. Factors such as the compound’s size, charge, and hydrophobicity can influence its absorption into the body, its distribution within the body, its metabolism by enzymes, and its excretion from the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. These effects could range from changes in gene expression to alterations in cellular metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For example, certain compounds may be more effective or stable under acidic conditions, while others may be more effective or stable under basic conditions.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-11-7-14(12(2)27-11)15(22)5-6-20-18(23)19(24)21-9-13-3-4-16-17(8-13)26-10-25-16/h3-4,7-8,15,22H,5-6,9-10H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAILTWYNPJTNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2716270.png)
![N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2716272.png)




![4-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2716280.png)
![2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid](/img/structure/B2716281.png)


![[5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine](/img/structure/B2716286.png)

acetic acid](/img/structure/B2716291.png)
![3-(4-Chlorophenyl)-7,9-dimethyl-1-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2716292.png)